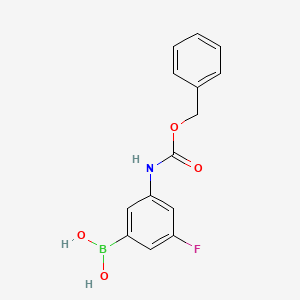

(3-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid

Vue d'ensemble

Description

3-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid, also known as Bz-Cbz-5F-BPBA, is an important organic compound used in many scientific fields. It is a boronic acid derivative that is used as a reagent for various synthetic applications, including the synthesis of various pharmaceutical compounds and other organic compounds. Bz-Cbz-5F-BPBA is also used in various scientific research applications, such as in biochemical and physiological studies.

Applications De Recherche Scientifique

Synthesis and Crystal Structure

- The derivative of amino-3-fluorophenyl boronic acid is synthesized for various applications, including the construction of glucose sensing materials operating at physiological pH. The synthesis involves protecting the amine group, lithium-bromine exchange, and acidic hydrolysis (Das et al., 2003).

Lewis Acidity and Sugar Receptor Activity

- The boronic compounds, including 3-amino-substituted benzoxaboroles, show binding with biologically important sugars, indicating their potential use in biochemical sensing and analysis (Adamczyk-Woźniak et al., 2013).

Inhibitory Properties

- Aryl and heteroaryl boronic acids, including variants similar to (3-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid, have been tested for their hormone-sensitive lipase inhibitory properties, indicating potential therapeutic applications (Ebdrup et al., 2005).

Construction of Boron-based Nanostructures

- Boronic acids are used in the construction of macrocycles and dendrimers, showcasing their utility in materials science (Christinat et al., 2007).

Influence on Phenylboronic Compounds

- Fluoro-substituted boronic acids, like this compound, impact the properties of phenylboronic compounds in various applications, including in medicinal chemistry (Gozdalik et al., 2017).

Optical Modulation in Nanotubes

- The compound influences the photoluminescence quantum yield in single-walled carbon nanotubes, indicating applications in nanotechnology (Mu et al., 2012).

Decarboxylative Borylation

- The process of decarboxylative borylation, involving boronic acids, is significant in the synthesis of complex molecules, hinting at its utility in pharmaceutical and materials science (Li et al., 2017).

Fluorescence Sensitivity to D-Fructose

- Boronic acids exhibit fluorescence sensitivity to D-fructose, suggesting their use in sensing and analytical applications (Zhang et al., 2014).

Synthesis of Olefins and Styrene Derivatives

- The compound is used in the synthesis of olefins and styrene derivatives, underlining its role in organic synthesis (Hai-xia et al., 2015).

Photoinduced Borylation

- The photoinduced borylation of haloarenes to boronic acids and esters demonstrates the compound's application in synthetic organic chemistry (Mfuh et al., 2017).

Specific Reduction of Fructose

- It can be applied for the specific reduction of fructose in food matrices, indicating its utility in food technology and chemistry (Pietsch & Richter, 2016).

Mécanisme D'action

Target of Action

It’s known that cbz-protected amines are commonly used in organic synthesis , and they play a crucial role in the formation of amide structures , which are key components in many biologically active compounds, including peptides, proteins, and numerous drugs .

Mode of Action

The compound, being a Cbz-protected amine, is involved in the synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of amides . Amides are fundamental structures in nature, providing the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .

Result of Action

The result of the action of 3-(Cbz-Amino)-5-fluorophenylboronic acid is the efficient conversion of protected amines to amides . This is particularly important in the synthesis of various biologically active compounds, including peptides, proteins, and numerous drugs .

Action Environment

The action of 3-(Cbz-Amino)-5-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of amide formation . Furthermore, the presence of other functional groups in the reaction environment can also influence the selectivity and yield of the reaction .

Propriétés

IUPAC Name |

[3-fluoro-5-(phenylmethoxycarbonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BFNO4/c16-12-6-11(15(19)20)7-13(8-12)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWYMKQJTIUFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)NC(=O)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674567 | |

| Record name | (3-{[(Benzyloxy)carbonyl]amino}-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874290-61-6 | |

| Record name | (3-{[(Benzyloxy)carbonyl]amino}-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1393303.png)

![1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1393310.png)

![3-[(4-Methylbenzyl)oxy]azetidine](/img/structure/B1393313.png)

![Sodium hydroxy(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)methanesulfonate](/img/structure/B1393316.png)

![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B1393320.png)